molecular formula C15H11Cl2N3O3S2 B3037925 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-25-6

3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B3037925
CAS No.: 672925-25-6
M. Wt: 416.3 g/mol
InChI Key: HMMGUQYMUHDWKR-UHFFFAOYSA-N
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Description

The compound “3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” has a molecular formula of C15H11Cl2N3O3S2 . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 25 heavy atoms . It has 5 rotatable bonds, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . The topological polar surface area is 117 . The exact mass is 414.9618890 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 416.3 , and an XLogP3-AA value of 3.7, which is a measure of its lipophilicity . More specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Imidosulfonylhydrazones : A study described the synthesis of a new series of imidosulfonylhydrazones, seeking antibacterial and antinociceptive lead compounds. The synthesis involved various reactions including chlorosulfonation and condensation, leading to the formation of compounds like 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (Silva, Oliveira, & Nunes, 2006).

  • Novel Optical Properties : Another research focused on the synthesis of a 2,5-di(2-thienyl)pyrrole derivative with improved product yield and properties of the corresponding polymer. This study highlights the potential use of such compounds in conducting polymers and electrochromic devices (Soyleyici et al., 2013).

  • Electrochromic and Electrochemical Properties : A study on 2,5-di(2-thienyl)-1H-pyrrole derivatives explored their incorporation into electrochromic devices. These compounds demonstrated promising electroactive and robust characteristics, suitable for applications in electrochromics (Hwang, Son, & Shim, 2010).

  • Polymerization and Conductivity : Research on bis(pyrrol-2-yl) arylenes, including similar compounds, showed their potential in forming electrically conductive polymers. These polymers exhibited low oxidation potentials, enhancing their stability in the conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Pharmaceutical Research

  • Anticancer and Antibacterial Agents : A study synthesized a series of compounds including N'-1-[2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide derivatives, which showed significant anticancer and antibacterial activity. This highlights the potential of such compounds in therapeutic applications (Kamal, Khan, Reddy, & Rohini, 2007).

  • Synthesis of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidine Derivatives

    : Another study focused on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and other derivatives, which can be used in pharmaceutical research for developing new therapeutic agents (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S2/c16-10-7-11(17)9-12(8-10)25(22,23)19-18-15(21)14-13(3-6-24-14)20-4-1-2-5-20/h1-9,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMGUQYMUHDWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125574
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672925-25-6
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672925-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
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3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
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3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 6
3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

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